Bromosuccinic acid

描述

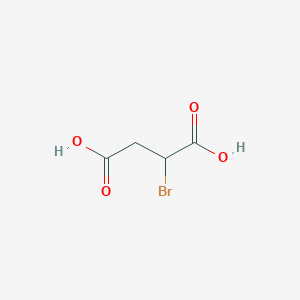

Structure

3D Structure

属性

IUPAC Name |

2-bromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGVQWAEANRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870797 | |

| Record name | 2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-06-8 | |

| Record name | Bromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3K54IBV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Bromosuccinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Bromosuccinic acid, a chiral dicarboxylic acid, serves as a valuable building block in stereoselective organic synthesis. Its defined stereochemistry and bifunctional nature make it an important intermediate in the creation of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed experimental protocol for its stereoselective synthesis, and its application in the development of bioactive compounds.

Core Chemical and Physical Properties

(R)-(+)-Bromosuccinic acid, also known by its IUPAC name (R)-2-bromobutanedioic acid, is the dextrorotatory enantiomer of bromosuccinic acid. The "(+)" designation indicates its property of rotating plane-polarized light to the right.[1] Its key identifiers and physicochemical properties are summarized below for clarity and easy reference.

Table 1: Chemical Identifiers for (R)-(+)-Bromosuccinic Acid

| Identifier | Value |

| IUPAC Name | (R)-2-bromobutanedioic acid |

| Common Name | (R)-(+)-Bromosuccinic acid; d-Bromosuccinic acid |

| CAS Number | 3972-41-6 |

| Molecular Formula | C₄H₅BrO₄[1] |

| Molecular Weight | 196.98 g/mol [1] |

| SMILES | C(--INVALID-LINK--Br)C(=O)O |

| InChI Key | QQWGVQWAEANRTK-UWTATZPHSA-N |

Table 2: Physicochemical Properties of this compound Enantiomers and Racemate

| Property | (R)-(+)-Form (d-Form) | (S)-(-)-Form (l-Form) | (±)-Racemic Form (dl-Form) |

| Physical State | Crystalline solid | Crystalline solid | Crystalline powder[2] |

| Melting Point | 172 °C[1] | 177-178 °C (decomposes)[1] | 161-163 °C[2] |

| Specific Rotation | [α]D²⁰ +67.9° (in ether)[1] | [α]D -73.5° (in acetone)[1] | Not applicable |

| Solubility | Soluble in water and alcohol[1] | Soluble in water and alcohol[1] | Soluble in 5.5 parts water; soluble in alcohol[1] |

| Density | Not specified | Not specified | 2.07 g/cm³[1] |

Stereoselective Synthesis: Experimental Protocol

The synthesis of enantiomerically pure (R)-(+)-Bromosuccinic acid is classically achieved from the readily available and inexpensive chiral pool starting material, L-aspartic acid ((S)-2-aminobutanedioic acid). The transformation proceeds via a diazotization reaction followed by a nucleophilic substitution with bromide, which occurs with an inversion of stereochemistry at the chiral center—a process known as the Walden inversion. This stereochemical inversion is crucial, converting the (S) configuration of the starting material to the (R) configuration of the product.

Protocol: Synthesis of (R)-(+)-Bromosuccinic Acid from L-Aspartic Acid

This protocol is based on the established chemical transformation involving the diazotization of an amino acid with subsequent bromide substitution.

Materials:

-

L-Aspartic acid

-

Potassium bromide (KBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolution of Starting Materials: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-aspartic acid and an excess of potassium bromide in distilled water. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Acidification: Slowly add concentrated sulfuric acid to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.

-

Diazotization and Bromination: Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath. Add this cold NaNO₂ solution dropwise to the stirred, acidified solution of L-aspartic acid and KBr. The rate of addition should be controlled to keep the reaction temperature below 5 °C and to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition of sodium nitrite is complete, allow the reaction mixture to stir in the ice bath for several hours, and then let it slowly warm to room temperature overnight to ensure the complete replacement of the diazonium group by bromide.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous solution multiple times with diethyl ether. The (R)-(+)-Bromosuccinic acid product will move into the organic phase.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid residue of (R)-(+)-Bromosuccinic acid can be further purified by recrystallization from a small amount of hot water to yield the final product as white crystals.

Applications in Drug Discovery and Development

As a chiral building block, (R)-(+)-Bromosuccinic acid is a valuable intermediate for introducing specific stereochemistry into drug candidates, which is critical for achieving desired pharmacological activity and reducing off-target effects.

A key application of this compound is in the synthesis of L-Hydrazinosuccinic acid . This compound is a known potent inhibitor of the enzyme aspartate aminotransferase.[2] The synthesis involves a direct reaction between this compound and hydrazine. By using an enantiomerically pure form like (R)-(+)-Bromosuccinic acid, researchers can synthesize specific stereoisomers of the inhibitor to study enzyme mechanisms and kinetics with high precision. Such specific enzyme inhibitors are crucial tools in the early stages of drug discovery for target validation and lead compound identification.

Synthesis and Application Workflow

The following diagram illustrates the overall workflow from the stereoselective synthesis of (R)-(+)-Bromosuccinic acid to its application as a precursor for a bioactive molecule.

References

A Technical Guide to the Synthesis and Characterization of dl-Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of dl-bromosuccinic acid, a valuable building block in organic synthesis and drug development. This document details established synthetic protocols, methods of characterization, and key quantitative data to support laboratory research and process development.

Synthesis of dl-Bromosuccinic Acid

dl-Bromosuccinic acid can be synthesized through several routes, primarily involving the bromination of succinic acid or the addition of bromine or hydrobromic acid to unsaturated dicarboxylic acids like fumaric acid and maleic acid.

Synthesis from Succinic Acid via Hell-Volhard-Zelinsky Reaction

The α-bromination of succinic acid is a classic example of the Hell-Volhard-Zelinsky reaction. This method involves the use of bromine and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide, to selectively brominate the α-carbon of the carboxylic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of 18 g of dry succinic acid and 3-5 g of red phosphorus is prepared.[1]

-

The apparatus is placed in a fume hood, and the top of the condenser is connected to a gas absorption trap for acidic fumes.

-

From the dropping funnel, 80 g of bromine is added slowly to the reaction flask. The reaction is exothermic and can be vigorous, so the rate of addition should be carefully controlled.

-

After the complete addition of bromine, the reaction mixture is heated until the color of the bromine disappears.

-

The reaction mixture is then carefully poured into 100 ml of boiling water.

-

The hot solution is filtered to remove any unreacted phosphorus.

-

Upon cooling, the solution is repeatedly extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed by evaporation.

-

The resulting solid residue of dl-bromosuccinic acid is recrystallized from a small amount of water.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Succinic Acid | [1] |

| Reagents | Red Phosphorus, Bromine | [1] |

| Typical Yield | 80-90% |

Synthesis from Fumaric Acid

The addition of bromine to the double bond of fumaric acid (the trans-isomer) can also yield a dibrominated succinic acid derivative. It is important to note that the direct bromination of fumaric acid typically yields the meso-2,3-dibromosuccinic acid, not dl-bromosuccinic acid. However, under specific conditions, dl-bromosuccinic acid can be obtained. A more direct route to a monobrominated product involves the addition of hydrogen bromide.

Experimental Protocol (for dibromination):

-

In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend 200 g (1.7 moles) of fumaric acid in 400 g of water.[2]

-

Stir the mixture vigorously and bring it to a boil.[2]

-

Add 276 g (94.3 cc, 1.7 moles) of bromine as rapidly as possible through the dropping funnel, controlling the addition rate to maintain a steady reflux. This typically takes about one hour.[2]

-

After the addition is complete, a slight excess of bromine should be present, indicated by a red color in the solution.[2]

-

Cool the reaction flask in an ice-water bath to 10°C with stirring.[2]

-

Collect the precipitated product on a large Büchner funnel and wash with cold water to remove excess bromine.[2]

-

The product can be dried at room temperature.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Fumaric Acid | [2] |

| Reagent | Bromine | [2] |

| Product | meso-2,3-Dithis compound | [2] |

| Typical Yield | 72-84% | [2] |

Synthesis from Maleic Acid

The bromination of maleic acid (the cis-isomer) in an aqueous solution can lead to a mixture of products. The direct addition of bromine to maleic acid results in the racemic mixture of the optically active 2,3-dibromosuccinic acids (dl-form). However, isomerization of maleic acid to fumaric acid can occur under the reaction conditions, leading to the formation of the meso-form as well.

Experimental Protocol:

A general procedure involves dissolving maleic acid in a suitable solvent, such as water or an organic solvent, and then adding a solution of bromine. The reaction conditions, such as temperature and solvent, can influence the product distribution.

Quantitative Data:

The direct bromination of maleic acid is reported to yield the dl-racemate of 2,3-dithis compound. However, yields can be variable due to the potential for side reactions and isomerization. A specific patent describes a method to produce the meso-form from maleic acid with yields of 90-98% by conducting the reaction in an aqueous hydrogen bromide solution.[3]

Characterization of dl-Bromosuccinic Acid

A comprehensive characterization of dl-bromosuccinic acid is essential to confirm its identity and purity. The primary methods employed are determination of physical properties and spectroscopic analysis.

Physical Properties

The physical properties of dl-bromosuccinic acid are key indicators of its purity.

Quantitative Data:

| Property | Value |

| Molecular Formula | C₄H₅BrO₄ |

| Molecular Weight | 196.98 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 160-162 °C |

| Boiling Point | 255.1 °C at 760 mmHg |

| Solubility | Soluble in water and alcohol |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the dl-bromosuccinic acid molecule.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of dl-bromosuccinic acid.

¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.52 | Triplet | CH-Br |

| 3.08 | Doublet of doublets | CH₂ |

| 2.89 | Doublet of doublets | CH₂ |

¹³C NMR Data:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1420 | Medium | C-O-H bend |

| 1210 | Strong | C-O stretch |

| 650 | Medium to Strong | C-Br stretch |

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis pathways for this compound derivatives.

Characterization Workflow

Caption: Workflow for the characterization of dl-bromosuccinic acid.

References

A Technical Guide to the Historical Preparation of Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the synthesis of bromosuccinic acid, a valuable building block in organic chemistry. The following sections provide a detailed overview of the key synthetic approaches developed by pioneering chemists, complete with experimental protocols where available, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

This compound (2-bromobutanedioic acid) has long been a significant intermediate in organic synthesis, providing a versatile scaffold for the introduction of various functional groups. Its preparation has been a subject of study for over a century and a half, with several distinct methods being developed. This guide focuses on the foundational historical syntheses that paved the way for modern approaches.

Key Historical Synthetic Methods

The historical preparation of this compound can be broadly categorized into four main approaches: direct bromination of succinic acid, addition reactions to unsaturated precursors, conversion from other functionalized molecules, and modification of brominated precursors.

Direct α-Bromination of Succinic Acid

The most direct conceptual approach to this compound is the substitution of a hydrogen atom on succinic acid with a bromine atom.

A significant advancement in the α-bromination of carboxylic acids was the development of the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This method allows for the selective bromination at the α-carbon of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid to an acyl halide, which then enolizes and undergoes bromination.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Succinic Acid [7]

-

Reaction Setup: To a round-bottom flask fitted with a dropping funnel and a reflux condenser, add 18 g of dry succinic acid and 3-5 g of red phosphorus. The top of the condenser should be connected to an absorption trap for bromine and hydrobromic acid fumes.

-

Addition of Bromine: Slowly add 80 g of bromine from the dropping funnel. The reaction can be vigorous and should be controlled by the rate of bromine addition.

-

Reaction Completion: Once all the bromine has been added, heat the reaction mixture until the color of the bromine disappears.

-

Workup: Carefully pour the reaction mixture into 100 ml of boiling water. Filter the hot solution, then cool it and extract it multiple times with diethyl ether.

-

Isolation and Purification: Combine the ethereal extracts and evaporate the solvent. Recrystallize the resulting solid residue from a small amount of water.

Quantitative Data

| Method | Reactants | Product | Yield | Melting Point (°C) |

| Hell-Volhard-Zelinsky | Succinic acid, Bromine, Red Phosphorus | dl-Bromosuccinic acid | 80-90%[7] | 160-161[7] |

Reaction Pathway: Hell-Volhard-Zelinsky Bromination of Succinic Acid

Caption: Hell-Volhard-Zelinsky reaction pathway for the synthesis of this compound.

Addition Reactions to Unsaturated Precursors

A common historical route involved the addition of bromine or hydrobromic acid to unsaturated four-carbon dicarboxylic acids.

The addition of bromine to fumaric acid was a well-established method for producing α,β-dithis compound.[1][8] While this yields a dibrominated product, it is a key historical synthesis in this chemical family. Detailed procedures for this reaction are available in Organic Syntheses.[1]

Experimental Protocol: Preparation of α,β-Dithis compound from Fumaric Acid [1]

-

Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a Friedrichs condenser, place 200 g (1.7 moles) of fumaric acid and 400 g of water.

-

Reaction Initiation: Stir the mixture vigorously and bring it to a boil.

-

Addition of Bromine: Add 276 g (1.7 moles) of bromine through the dropping funnel at a rate that keeps the condenser about half full with refluxing liquid. This typically takes about one hour.

-

Reaction Completion and Isolation: After the addition is complete and a slight excess of bromine is present (indicated by a red color), cool the flask in an ice-water bath to 10°C with stirring.

-

Purification: Collect the product on a large Büchner funnel, wash with cold water to remove the bromine liquor, and dry at room temperature.

Quantitative Data

| Method | Reactants | Product | Yield |

| Bromination of Fumaric Acid | Fumaric acid, Bromine, Water | α,β-Dithis compound | 72-84%[1] |

Reaction Pathway: Bromination of Fumaric Acid

Caption: Synthesis of α,β-dithis compound via bromination of fumaric acid.

Synthesis from Other Functionalized Molecules

Another historical approach involved the conversion of other readily available starting materials into this compound.

A significant historical synthesis, particularly for producing the optically active l-form, is the conversion of l-aspartic acid. This reaction proceeds via a diazotization followed by nucleophilic substitution with bromide.

Experimental Workflow: Conversion of l-Aspartic Acid to l-Bromosuccinic Acid

Caption: General workflow for the synthesis of l-bromosuccinic acid from l-aspartic acid.

Bromination of Activated Succinic Acid Derivatives (Hughes and Watson, 1930)

Hughes and Watson reported the preparation of this compound by the bromination of succinyl bromide or succinic anhydride. This method takes advantage of the increased reactivity of the α-protons in these activated derivatives compared to succinic acid itself.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical preparations of this compound and its dibromo derivative.

| Method | Starting Material | Product | Reported Yield | Melting Point (°C) | Reference |

| Hell-Volhard-Zelinsky | Succinic Acid | dl-Bromosuccinic acid | 80-90% | 160-161 | PrepChem[7] |

| Bromination of Fumaric Acid | Fumaric Acid | α,β-Dithis compound | 72-84% | - | Organic Syntheses[1] |

| From l-Aspartic Acid | l-Aspartic Acid | l-Bromosuccinic acid | - | - | Walden, 1896 |

| Direct Bromination | Succinic Acid | dl-Bromosuccinic acid | - | 161 | Kekulé, 1861[1] |

Note: Detailed yield and reaction condition data for some of the earliest methods are not available in readily accessible modern sources.

Conclusion

The historical syntheses of this compound laid the fundamental groundwork for the preparation of halogenated carboxylic acids. From the early direct bromination attempts to the more controlled and selective Hell-Volhard-Zelinsky reaction and the stereospecific conversion of amino acids, these methods highlight the ingenuity and evolving understanding of organic reaction mechanisms by early chemists. While modern synthetic methods may offer advantages in terms of efficiency, selectivity, and safety, a thorough understanding of these classical preparations provides valuable context and insight for today's researchers in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Bromosuccinic Acid for Researchers and Drug Development Professionals

Introduction: Bromosuccinic acid is a halogenated derivative of succinic acid, a key intermediate in cellular metabolism. Its chemical reactivity, owing to the presence of a bromine atom and two carboxylic acid functionalities, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, and applications in research and pharmaceutical development, with a focus on its role as a chiral precursor.

Core Properties of this compound

This compound is a white crystalline powder.[1] The key quantitative data for this compound are summarized in the table below. It is important to note that this compound exists as a racemate (DL-bromosuccinic acid) and as individual enantiomers (D- and L-bromosuccinic acid), each with distinct properties and CAS numbers.

| Property | Value | Reference(s) |

| Chemical Name | 2-Bromobutanedioic acid | [2] |

| Synonyms | Monothis compound, 2-Bromosuccinic acid | [2] |

| CAS Number (DL-form) | 923-06-8 | [2][3] |

| Molecular Formula | C₄H₅BrO₄ | [2][3] |

| Molecular Weight | 196.98 g/mol | [2][3] |

| Melting Point (DL-form) | 161-163 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and alcohol; Insoluble in ether. | [1][5] |

Synthesis and Reactions

This compound is typically synthesized through the bromination of succinic acid. Its reactivity allows for a variety of subsequent chemical transformations, making it a versatile intermediate.

Experimental Protocol: Synthesis of DL-Bromosuccinic Acid from Succinic Acid

This protocol details the synthesis of the racemic mixture of this compound.

Materials:

-

Dry succinic acid

-

Red phosphorus

-

Bromine

-

Ethyl ether

-

Water

Equipment:

-

Round bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place a mixture of 18 g of dry succinic acid and 3-5 g of red phosphorus into a round bottom flask fitted with a dropping funnel and a reflux condenser.

-

Connect the top of the condenser to an absorption flask to trap hydrobromic acid and bromine fumes.

-

Slowly add 80 g of bromine to the reaction flask via the dropping funnel. The reaction is vigorous and should be controlled by the rate of bromine addition.

-

Once all the bromine has been added, heat the mixture until the bromine color disappears.

-

Slowly pour the reaction mixture into 100 ml of boiling water.

-

Filter the hot solution.

-

Cool the filtrate and perform repeated extractions with ethyl ether.

-

Combine the ethereal extracts and evaporate the solvent.

-

Recrystallize the solid residue from a small amount of water to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Captopril synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bromosuccinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromosuccinic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, purification, and the development of pharmaceutical formulations. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows relevant to research and development.

Introduction to this compound

This compound (2-bromobutanedioic acid) is a dicarboxylic acid containing a bromine atom, making it a versatile intermediate in chemical synthesis. Its structure, featuring two carboxylic acid groups and a stereocenter at the carbon bearing the bromine atom, dictates its physicochemical properties, including its solubility. The presence of polar carboxylic acid groups allows for hydrogen bonding, which significantly influences its solubility in different solvents.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling and use in various chemical processes. The available data, while not exhaustive, provides valuable insights into its behavior in common organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most specific data found indicates its solubility in short-chain alcohols. This information is summarized in the table below.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (g of solvent per 1 g of solute) | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 32.04 | 0.77 | 129.87 |

| Ethanol | C₂H₅OH | 46.07 | 1.20 | 83.33 |

| Propanol | C₃H₇OH | 60.10 | 2.02 | 49.50 |

Data is for 2-bromobutanedioic acid.

Qualitative Solubility Information

Qualitative descriptions of this compound's solubility provide further guidance for solvent selection.

-

Alcohols: this compound is generally described as being soluble in alcohols[1]. This is consistent with the quantitative data available for methanol, ethanol, and propanol. The l-form of this compound has been noted to be soluble in acetone, as evidenced by optical rotation measurements performed in this solvent[1].

-

Ether: Multiple sources state that this compound is insoluble in ether[2].

-

Water: For context, the solubility of this compound in water is reported to be 120 g/L at 15.5 °C. The dl-form is soluble in 5.5 parts water[1].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved phases is achieved. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C is the concentration of the diluted sample determined by the analytical method.

-

DF is the dilution factor.

-

V is the volume of the supernatant taken for dilution.

-

-

Visualizations

To aid in the understanding of the experimental and logical workflows associated with solubility studies, the following diagrams are provided.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: Logical relationship between solubility data and its applications in R&D.

Conclusion

The solubility of this compound in organic solvents is a key parameter influencing its utility in research and development. While comprehensive quantitative data remains sparse, the available information indicates good solubility in alcohols and poor solubility in ether. The provided experimental protocol offers a reliable method for determining precise solubility values in solvents of interest. The logical workflows illustrate the critical role of solubility data in process development, purification, and formulation. Further research to expand the quantitative solubility database for this compound would be highly beneficial to the scientific community.

References

Stereoisomers of bromosuccinic acid and their properties

An In-depth Technical Guide to the Stereoisomers of Bromosuccinic Acid

Introduction

This compound, a derivative of succinic acid, is a key chiral building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and materials.[1] The presence of one or two stereocenters in its structure gives rise to a number of stereoisomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the stereoisomers of both 2-bromosuccinic acid and 2,3-dithis compound, their properties, and detailed experimental protocols for their synthesis and resolution.

Stereoisomers of this compound

There are two primary forms of this compound: 2-bromosuccinic acid and 2,3-dithis compound.

-

2-Bromosuccinic Acid (Monothis compound): This compound contains a single chiral center at the C2 position, resulting in a pair of enantiomers: (S)-(-)-2-bromosuccinic acid and (R)-(+)-2-bromosuccinic acid.[1][2]

-

2,3-Dithis compound: With two chiral centers at the C2 and C3 positions, this compound has three stereoisomers: a pair of enantiomers, (2S,3S)- and (2R,3R)-2,3-dithis compound, and an achiral meso-form, (2R,3S)-2,3-dithis compound.[3][4]

The relationship between these stereoisomers can be visualized as follows:

Properties of Stereoisomers

The stereochemical configuration of this compound isomers significantly influences their physical properties, particularly their melting points and optical activity.

Quantitative Data for 2-Bromosuccinic Acid Stereoisomers

| Property | (dl)-Form (Racemic) | (d)-Form ((R)-(+)) | (l)-Form ((S)-(-)) |

| CAS Number | 923-06-8[5] | 3972-41-6[6] | 584-98-5[1] |

| Molecular Formula | C₄H₅BrO₄[5] | C₄H₅BrO₄[6] | C₄H₅BrO₄[1] |

| Molecular Weight | 196.98 g/mol [5] | 196.98 g/mol | 196.98 g/mol [2] |

| Melting Point | 161 °C[5][7], 160-162 °C[8] | Not specified | 177-178 °C (decomposes)[5] |

| Specific Rotation ([α]D) | Optically inactive | +41.9° (c=5)[5], +67.9° (ether)[5] | -43.8° (c=6), -65.0° (c=6 in abs. alcohol), -73.5° (c=6 in acetone)[5] |

| Solubility | Soluble in 5.5 parts water; soluble in alcohol[5] | Not specified | Sparingly soluble in water[1] |

Quantitative Data for 2,3-Dithis compound Stereoisomers

| Property | (dl)-Form (Racemic) | (d)-Form ((2R,3R)-(+)) | (l)-Form ((2S,3S)-(-)) | meso-Form ((2R,3S)) |

| CAS Number | 526-78-3[9] | 916065-44-6[3] | 916065-46-8[10] | 608-36-6[3] |

| Molecular Formula | C₄H₄Br₂O₄[9] | C₄H₄Br₂O₄[3] | C₄H₄Br₂O₄[10] | C₄H₄Br₂O₄[3] |

| Molecular Weight | 275.88 g/mol [9] | 275.88 g/mol [3] | 275.88 g/mol [10] | 275.88 g/mol [3] |

| Melting Point | 167 °C[9] | 274–278 °C (decomposes)[3] | Not specified | 288–290 °C[3], 255-256 °C (decomposes)[9] |

| Specific Rotation ([α]D) | Optically inactive | +15.6° (c=1, H₂O)[3] | -148.0° (c=5.8 in ethyl acetate)[9] | Optically inactive[3] |

| Solubility | Very soluble in cold water[9] | 20 g/L in water (17°C)[3] | Very soluble in cold water; soluble in ethyl acetate, acetone, methanol, ethanol[9] | 20 g/L in water (17°C)[3], Soluble in 50 parts cold water, alcohol, ether[9] |

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is highly dependent on the starting material and reaction conditions, which dictate the stereochemical outcome.

1. Synthesis of (dl)-2-Bromosuccinic Acid

This protocol describes the synthesis of racemic 2-bromosuccinic acid via the bromination of succinic acid.

-

Materials:

-

Dry succinic acid (18 g)

-

Red phosphorus (3-5 g)

-

Bromine (80 g)

-

Ethyl ether

-

Water

-

-

Procedure:

-

Place the dry succinic acid and red phosphorus in a round-bottom flask fitted with a dropping funnel and a reflux condenser.[11]

-

Connect the top of the condenser to an absorption flask to trap hydrobromic acid and bromine fumes.[11]

-

Slowly add bromine from the dropping funnel. The reaction is vigorous and should be controlled by the rate of bromine addition.[11]

-

After all the bromine has been added, heat the mixture until the bromine color disappears.[11]

-

Pour the reaction mixture slowly into 100 ml of boiling water.[11]

-

Filter the solution, cool it, and then perform repeated extractions with ethyl ether.[11]

-

Combine the ethereal extracts and evaporate the solvent.[11]

-

Recrystallize the solid residue from a small amount of water to yield this compound.[11] The expected yield is 80-90%, with a melting point of 160°C.[11]

-

2. Synthesis of 2,3-Dithis compound Stereoisomers

The stereochemistry of the product is determined by whether maleic acid (cis-isomer) or fumaric acid (trans-isomer) is used as the starting material.

-

Synthesis of meso-2,3-Dithis compound from Fumaric Acid: The bromination of fumaric acid results in the optically inactive meso-form.[4]

-

Synthesis of (dl)-2,3-Dithis compound from Maleic Acid: The bromination of maleic acid yields the racemic mixture of the optically active forms.[4]

The general workflow for these syntheses is as follows:

Protocol for Synthesis of α,β-Dithis compound from Fumaric Acid:

-

Materials:

-

Fumaric acid (200 g, 1.7 moles)

-

Water (400 g)

-

Bromine (276 g, 94.3 cc, 1.7 moles)

-

-

Procedure:

-

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a Friedrichs condenser, combine the fumaric acid and water.[12]

-

Stir the mixture vigorously to ensure the fumaric acid is completely wetted, forming a thick, viscous mass.[12]

-

Heat the mixture to boiling.[12]

-

Add the bromine as rapidly as possible through the dropping funnel, controlling the rate to keep the condenser about half full of the refluxing liquid. This should take about one hour.[12]

-

After about 100 g of bromine has been added, the dithis compound will begin to form and separate as tiny white needles.[12]

-

Ensure a slight excess of bromine is present at the end of the reaction, indicated by a red color in the solution.[12]

-

Cool the reaction flask in an ice-water bath to 10°C with stirring.[12]

-

Collect the product on a large Büchner funnel and wash with cold water to remove the bromine liquor.[12]

-

Dry the material overnight at room temperature. The yield is typically between 343–400 g (72–84%).[12]

-

Resolution of Racemic this compound

Racemic mixtures of this compound can be separated into their constituent enantiomers through a process called resolution.[13][14] This typically involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods such as fractional crystallization.[15][16]

General Principle of Resolution:

-

Diastereomer Formation: A racemic mixture of an acid, such as (±)-bromosuccinic acid, is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (+)-cinchonine).[15] This reaction forms a mixture of two diastereomeric salts.

-

Separation: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[15][17]

-

Enantiomer Regeneration: The separated diastereomeric salts are then treated with a strong acid to regenerate the pure enantiomers of this compound.[15]

The logical workflow for this process is illustrated below:

Example Protocol using Morphine for Resolution of isodithis compound:

-

Materials:

-

Morphine (83 g)

-

Methyl alcohol (1150 c.c.)

-

isodithis compound (75 g)

-

-

Procedure:

-

Dissolve the morphine in hot methyl alcohol.[18]

-

Cool the solution to 46°C and add the isodithis compound.[18]

-

Shake the mixture vigorously to dissolve the acid. The morphine salt will begin to crystallize in glassy prisms within a few minutes.[18]

-

Allow the mixture to stand for eighteen hours at room temperature.[18]

-

Collect the crystals (87 g) by filtration.[18]

-

Further separation and purification steps, followed by acidification, would be required to isolate the pure enantiomers.

-

Conclusion

The stereoisomers of this compound exhibit distinct properties that are a direct consequence of their three-dimensional structure. Understanding these differences is crucial for their application in stereoselective synthesis and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and separation of these valuable chiral compounds, enabling further research and development in various scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, (-)- | C4H5BrO4 | CID 2757181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dithis compound, (2R,3R)- (916065-44-6) for sale [vulcanchem.com]

- 4. US3465037A - Production of meso 2,3-dithis compound - Google Patents [patents.google.com]

- 5. This compound [drugfuture.com]

- 6. (R)-2-Bromosuccinic Acid,3972-41-6-Amadis Chemical [amadischem.com]

- 7. 溴琥珀酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. DL-Bromosuccinic acid | 923-06-8 [chemnet.com]

- 9. 2,3-Dithis compound [drugfuture.com]

- 10. 2,3-Dithis compound, (2S,3S)- | C4H4Br2O4 | CID 6992601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 18. scispace.com [scispace.com]

Spectroscopic Analysis of Bromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromosuccinic acid, a vital building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅BrO₄, with a molecular weight of 196.98 g/mol .[1] Its structure consists of a four-carbon chain with two carboxylic acid groups and a bromine atom at the C2 position. This structure gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methine (-CH) and methylene (B1212753) (-CH₂) protons. The chemical shifts are influenced by the electronegative bromine atom and the carboxylic acid groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | Doublet of doublets (dd) | 1H | H-2 (CH-Br) |

| ~3.2 | Doublet of doublets (dd) | 1H | H-3a (one of the CH₂ protons) |

| ~3.0 | Doublet of doublets (dd) | 1H | H-3b (the other CH₂ proton) |

| ~12.5 | Broad singlet | 2H | -COOH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound displays four distinct signals, one for each carbon atom in a unique chemical environment.

| Chemical Shift (ppm) | Assignment |

| ~172 | C4 (-COOH) |

| ~170 | C1 (-COOH) |

| ~45 | C2 (-CHBr) |

| ~38 | C3 (-CH₂) |

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid groups.

| Absorption Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 (broad) | O-H | Stretching |

| ~1710 (strong, sharp) | C=O | Stretching |

| ~1300 | C-O | Stretching |

| ~1200 | C-O | Stretching |

| ~900 (broad) | O-H | Bending (out-of-plane) |

| ~700 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following characteristic fragments. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Probable Fragment |

| 196/198 | [M]⁺ (Molecular ion) |

| 179/181 | [M-OH]⁺ |

| 151/153 | [M-COOH]⁺ |

| 117 | [M-Br]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). This compound is soluble in polar solvents.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a gauge.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition (FTIR):

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry (MS)

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

Note: Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

-

Derivatization: React a small amount of this compound with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to convert the carboxylic acid groups into more volatile esters. Follow a validated derivatization protocol.

-

Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS instrument.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250 °C) to elute all components.

-

Mass Spectrometry (MS): As the derivatized this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

-

The mass spectrum is recorded over a specific m/z range (e.g., 40-400 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Mechanism of Nucleophilic Substitution on Bromosuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on bromosuccinic acid. This compound, a chiral α-halo acid, serves as a key substrate for the synthesis of valuable derivatives such as malic acid and aspartic acid. The stereochemical outcome of these substitutions is of paramount importance in drug development and fine chemical synthesis. This document elucidates the competing reaction pathways, namely the bimolecular nucleophilic substitution (SN2) mechanism and the neighboring group participation (NGP) mechanism, which dictate the stereochemistry of the products. Detailed experimental protocols and mechanistic diagrams are provided to offer a thorough understanding for researchers in the field.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, enabling the interconversion of functional groups.[1][2] When applied to chiral substrates like this compound, the stereochemical course of the reaction becomes a critical consideration. The substitution of the bromine atom in this compound by a nucleophile can proceed through distinct mechanistic pathways, primarily the SN2 and NGP mechanisms, each yielding a different stereochemical outcome.[1][3] Understanding and controlling these pathways is essential for the stereoselective synthesis of important chiral molecules such as malic acid and amino acids, which are vital building blocks in the pharmaceutical industry.[4]

The historical work of Paul Walden on the interconversion of enantiomers of malic and chlorosuccinic acids, known as the Walden cycle, laid the foundation for our understanding of stereochemical inversion and retention in nucleophilic substitution reactions.[1][3][5] This guide will delve into the mechanistic details of these transformations as they apply to this compound.

Competing Mechanistic Pathways

The nucleophilic substitution on this compound is characterized by a competition between two primary mechanisms: the direct SN2 pathway and the NGP pathway involving the adjacent carboxylic acid group. The prevailing mechanism is influenced by factors such as the nature and concentration of the nucleophile, the solvent, and the reaction temperature.

SN2 Mechanism: Inversion of Configuration

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[2] This concerted mechanism leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1][3]

In the context of this compound, a strong nucleophile, typically at a high concentration, will favor the SN2 pathway. For example, the reaction with a concentrated solution of sodium hydroxide (B78521) proceeds via an SN2 mechanism, resulting in the formation of malic acid with an inverted configuration relative to the starting this compound.[6] Similarly, the synthesis of aspartic acid from this compound using ammonia (B1221849) as the nucleophile also proceeds through an SN2 mechanism, leading to inversion of stereochemistry.[7]

Neighboring Group Participation (NGP): Retention of Configuration

Neighboring group participation occurs when a functional group within the substrate molecule acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction.[6][8] This results in the formation of a cyclic intermediate. A subsequent intermolecular SN2 attack by an external nucleophile on the cyclic intermediate opens the ring to yield the final product.

In the case of this compound, the adjacent carboxyl group can act as a neighboring group.[6] Under conditions of low hydroxide concentration or in the presence of reagents like moist silver oxide, the carboxylate anion attacks the carbon bearing the bromine atom, leading to the formation of a transient α-lactone intermediate.[9] This first step proceeds with inversion of configuration. The subsequent attack of an external nucleophile (e.g., hydroxide) on the α-lactone occurs at the same carbon, but from the opposite face of the newly formed ring, resulting in a second inversion. The net result of these two successive inversions is an overall retention of configuration in the final product.[6][9]

Data Presentation

| Nucleophile/Reagent | Concentration | Dominant Mechanism | Stereochemical Outcome | Product (from (S)-Bromosuccinic acid) |

| Hydroxide (OH⁻) | High | SN2 | Inversion | (R)-Malic acid |

| Hydroxide (OH⁻) | Low | NGP | Retention | (S)-Malic acid |

| Moist Silver Oxide (Ag₂O) | N/A | NGP | Retention | (S)-Malic acid |

| Ammonia (NH₃) | High | SN2 | Inversion | (R)-Aspartic acid |

Experimental Protocols

The following are generalized experimental protocols for the key nucleophilic substitution reactions of this compound, based on established procedures for similar α-halo acids.

Synthesis of Malic Acid via Hydrolysis of this compound

Objective: To synthesize malic acid from this compound, illustrating the control of stereochemistry based on reaction conditions.

Method 1: Inversion of Configuration (SN2 Pathway)

-

Materials: this compound, concentrated sodium hydroxide solution, hydrochloric acid, distilled water, pH indicator, reflux apparatus, ice bath, crystallization dish.

-

Procedure:

-

A solution of this compound in water is prepared in a round-bottom flask.

-

A stoichiometric excess of concentrated sodium hydroxide solution is added to the flask.

-

The mixture is heated under reflux for a specified period to ensure complete reaction.

-

The reaction mixture is cooled in an ice bath.

-

The solution is acidified with hydrochloric acid to protonate the carboxylate groups of malic acid.

-

The resulting solution is concentrated by evaporation under reduced pressure.

-

The concentrated solution is cooled to induce crystallization of malic acid.

-

The crystals are collected by filtration, washed with cold water, and dried.

-

The stereochemical outcome (inversion) can be confirmed by polarimetry if an enantiomerically pure starting material is used.

-

Method 2: Retention of Configuration (NGP Pathway)

-

Materials: this compound, moist silver oxide (prepared by mixing silver nitrate (B79036) and sodium hydroxide solutions), distilled water, filtration apparatus, rotary evaporator.

-

Procedure:

-

Moist silver oxide is freshly prepared and washed with distilled water to remove soluble salts.

-

The moist silver oxide is suspended in a solution of this compound in water.

-

The suspension is stirred at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or other appropriate methods).

-

The silver bromide precipitate is removed by filtration.

-

The filtrate, containing the silver salt of malic acid, is carefully acidified.

-

The solution is filtered again to remove any further silver salts.

-

The filtrate is concentrated under reduced pressure to yield malic acid.

-

The product is purified by recrystallization.

-

The stereochemical outcome (retention) can be verified by polarimetry.

-

Synthesis of Aspartic Acid from this compound

Objective: To synthesize aspartic acid via the aminolysis of this compound.

-

Materials: this compound, concentrated aqueous ammonia, ethanol (B145695) (as a co-solvent), heating apparatus, rotary evaporator, pH meter.

-

Procedure:

-

This compound is dissolved in a mixture of water and ethanol.

-

A large excess of concentrated aqueous ammonia is added to the solution.

-

The mixture is heated in a sealed vessel or under reflux for several hours.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The residue is redissolved in water and the pH is adjusted to the isoelectric point of aspartic acid (around pH 2.8) using a suitable acid (e.g., HCl).

-

The precipitated aspartic acid is collected by filtration, washed with cold water and then ethanol, and dried.

-

The product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR). The stereochemistry will be inverted compared to the starting this compound.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and their stereochemical consequences.

Caption: SN2 mechanism for the hydrolysis of (S)-bromosuccinic acid.

Caption: NGP mechanism for the hydrolysis of (S)-bromosuccinic acid.

Caption: Experimental workflow for the stereoselective synthesis of malic acid.

Conclusion

The nucleophilic substitution on this compound is a classic example of how reaction conditions can dictate the mechanistic pathway and, consequently, the stereochemical outcome. For drug development professionals and synthetic chemists, a firm grasp of the competing SN2 and NGP mechanisms is crucial for the rational design of stereospecific syntheses. While the direct SN2 reaction with strong nucleophiles leads to inversion of configuration, the neighboring group participation of the carboxyl group under specific conditions provides a route to products with retained stereochemistry. The principles and protocols outlined in this guide serve as a foundational resource for further research and application in the synthesis of chiral molecules derived from this compound.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Walden inversion - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 449. The walden inversion. Part IV. Conversion of this compound into malic acid. Part V. Conversion of aspartic acid into chloro- or this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 9. PS5 [ursula.chem.yale.edu]

The Pivotal Role of Bromosuccinic Acid as a Chiral Building Block in Modern Drug Development

For Immediate Release

[City, State] – December 18, 2025 – In the landscape of pharmaceutical research and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the asymmetric synthesis of complex drug molecules, dictating their therapeutic efficacy and safety. Among these crucial synthons, bromosuccinic acid has emerged as a versatile and highly valuable precursor, offering a strategic entry point for the introduction of chirality and functionality in a wide array of bioactive molecules. This technical guide provides an in-depth exploration of the role of this compound as a chiral building block, detailing its synthesis, resolution, and application in the development of pharmaceuticals, with a focus on angiotensin-converting enzyme (ACE) inhibitors.

Introduction to Chiral Building Blocks and the Significance of this compound

Chirality is a fundamental property of many drug molecules, where two enantiomers, or non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a standard in the pharmaceutical industry to enhance therapeutic indices and minimize adverse effects. Chiral building blocks, often derived from natural sources in a strategy known as "chiral pool" synthesis, provide a reliable and cost-effective means to introduce stereocenters with defined configurations into a target molecule.

This compound, a dicarboxylic acid containing a bromine atom at the α-position, is an exemplary chiral building block. Its two carboxylic acid moieties offer multiple points for chemical modification, while the bromine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with stereochemical control. The presence of a stereocenter at the carbon bearing the bromine atom makes its enantiomers, (R)- and (S)-bromosuccinic acid, valuable starting materials for the synthesis of a variety of chiral compounds, including amino acids, lactams, and other heterocyclic systems that are core scaffolds in many pharmaceuticals.

Synthesis and Resolution of this compound

The journey to utilizing this compound as a chiral synthon begins with its synthesis and the subsequent separation of its enantiomers.

Synthesis of Racemic this compound

Racemic this compound is typically prepared via the bromination of succinic acid. A common laboratory-scale procedure involves the reaction of succinic acid with bromine in the presence of a catalyst, such as red phosphorus.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

Succinic acid

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of dry succinic acid (18 g) and red phosphorus (3-5 g) is placed. The condenser outlet is connected to a trap for bromine and hydrobromic acid fumes.

-

Bromine (80 g) is added slowly from the dropping funnel. The reaction can be vigorous and should be controlled by the rate of bromine addition.

-

After the complete addition of bromine, the reaction mixture is gently heated until the color of bromine disappears.

-

The reaction mixture is then carefully poured into boiling water (100 mL).

-

The hot solution is filtered, cooled, and then extracted repeatedly with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield crude this compound.

-

The crude product is recrystallized from a small amount of water to afford pure racemic this compound. The expected yield is typically in the range of 80-90%.[1]

Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is most commonly achieved by diastereomeric salt formation using a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic this compound using a Chiral Amine

Principle: A racemic mixture of a carboxylic acid can be resolved by reacting it with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or brucine.[2][3][4][5] The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, have different physical properties and can be separated by crystallization.

Materials:

-

Racemic this compound

-

(R)-1-phenylethylamine (or another suitable chiral amine)

-

Methanol (or another suitable solvent)

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the racemic this compound in a suitable solvent, such as hot methanol.

-

To this solution, add an equimolar amount of the chiral amine (e.g., (R)-1-phenylethylamine).

-

Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To regenerate the enantiomerically enriched this compound, dissolve the diastereomeric salt in water and acidify with hydrochloric acid.

-

The free this compound will precipitate out of the solution or can be extracted with an organic solvent like diethyl ether.

-

The enantiomeric purity of the resolved acid can be determined by polarimetry or chiral chromatography. The mother liquor, enriched in the other diastereomer, can be similarly treated to isolate the other enantiomer of this compound.

Alternatively, enantiomerically pure this compound can be synthesized from the chiral pool, for example, through the Walden inversion of readily available amino acids like L-aspartic acid to yield (R)-bromosuccinic acid.[6]

Physicochemical Properties of this compound Enantiomers

The distinct physicochemical properties of the enantiomers of this compound are crucial for their separation and characterization.

| Property | (dl)-Bromosuccinic Acid | (d)-Bromosuccinic Acid | (l)-Bromosuccinic Acid |

| CAS Number | 923-06-8 | 20859-23-8 | 584-98-5 |

| Molecular Formula | C₄H₅BrO₄ | C₄H₅BrO₄ | C₄H₅BrO₄ |

| Molecular Weight | 196.98 g/mol | 196.98 g/mol | 196.98 g/mol |

| Melting Point | 161 °C | 172-174 °C | 173-175 °C |

Application of this compound in Drug Development: Synthesis of ACE Inhibitors

The utility of this compound as a chiral building block is well-demonstrated in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. A key structural motif in many ACE inhibitors is a substituted pyrrolidine (B122466) ring, which can be stereoselectively synthesized from chiral this compound.

General Synthetic Strategy

A common strategy involves the reaction of an enantiomer of this compound with a primary amine to form a chiral succinimide (B58015) intermediate. Subsequent reduction of the succinimide yields the corresponding chiral pyrrolidine derivative. This approach allows for the controlled installation of stereocenters and functional groups required for biological activity.

Caption: General workflow for the synthesis of a chiral pyrrolidine intermediate from (S)-bromosuccinic acid.

Case Study: Synthesis of a Precursor for Ramipril

Ramipril is a potent ACE inhibitor where the stereochemistry of the substituted pyrrolidine ring is crucial for its activity.[7] While various synthetic routes exist, a plausible pathway leveraging (S)-bromosuccinic acid as the chiral starting material can be envisioned.

Experimental Workflow: Synthesis of a Chiral Pyrrolidine Intermediate for ACE Inhibitors

This workflow outlines the key transformations starting from (S)-bromosuccinic acid to a functionalized chiral pyrrolidine, a core component of many ACE inhibitors.

Caption: A multi-step synthetic pathway from (S)-bromosuccinic acid to a key chiral intermediate for ACE inhibitors.

Detailed Methodologies:

-

Step 1: (S)-N-Benzyl-3-bromosuccinimide Synthesis: (S)-Bromosuccinic acid is reacted with benzylamine at elevated temperatures, typically in a high-boiling solvent, to effect both amidation and subsequent cyclization to the succinimide. Water is removed as a byproduct.

-

Step 2: (3S)-1-Benzyl-3-bromopyrrolidine Synthesis: The chiral succinimide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This reaction reduces both carbonyl groups of the imide to methylenes, forming the pyrrolidine ring.

-

Step 3: Further Functionalization: The bromine atom on the pyrrolidine ring can then be displaced by various nucleophiles to introduce the desired side chains present in specific ACE inhibitors. This step is crucial for building the final drug molecule.

Conclusion

This compound stands out as a powerful and versatile chiral building block in the asymmetric synthesis of pharmaceuticals. Its readily available racemic form, coupled with established resolution protocols, provides access to both enantiomers. The strategic placement of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for constructing complex chiral molecules. The application of this compound in the synthesis of ACE inhibitors highlights its significance in modern drug development, enabling the efficient and stereocontrolled production of life-saving medicines. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like this compound in the pharmaceutical industry is set to increase even further.

References

- 1. researchgate.net [researchgate.net]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 449. The walden inversion. Part IV. Conversion of this compound into malic acid. Part V. Conversion of aspartic acid into chloro- or this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pioneering Pathways: An In-depth Technical Guide to the Discovery and Early Synthesis of Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and foundational synthetic routes of bromosuccinic acid, a significant precursor and building block in organic chemistry. The document provides a detailed examination of the seminal methods developed by pioneering chemists of the 19th century, presenting their experimental protocols and quantitative data. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by offering a thorough understanding of the early chemical landscape that shaped the synthesis of this versatile molecule.

Early Synthetic Methodologies: A Comparative Overview

The late 19th century saw the emergence of several key methods for the synthesis of this compound. These early techniques laid the groundwork for future advancements in halogenated organic compounds. The following table summarizes the quantitative data associated with these pioneering methods.

| Synthesis Method | Precursor | Key Reagents | Product | Reported Yield | Melting Point (°C) | Discoverer(s) / Year |

| Direct Bromination | Succinic Acid | Bromine, Water | Monothis compound | Not Specified | 159-160 | August Kekulé (1861) |

| Hydrobromination | Fumaric Acid | Concentrated Hydrobromic Acid | Monothis compound | Not Specified | 159-160 | Rudolph Fittig (1877) |

| Asymmetric Synthesis | l-Aspartic Acid | Nitrosyl Bromide | l-Bromosuccinic Acid | Not Specified | 175-176 | Paul Walden (1896) |

| α-Halogenation | Succinic Acid | Bromine, Red Phosphorus | Monothis compound | Good | Not Specified | Hell, Volhard, Zelinsky |

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the key early syntheses of this compound, reconstructed from the original publications.

Kekulé's Direct Bromination of Succinic Acid (1861)